REACTION_SMILES
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[C:28](=[O:29])([OH:30])[O-:31].[Na+:32].[OH2:33].[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27].[c:1]1(-[c:7]2[c:8](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[o:9][c:10]3[n:11][cH:12][nH:13][c:14](=[O:16])[c:15]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[c:8](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[o:9][c:10]3[n:11][cH:12][n:13][c:14]([Cl:25])[c:15]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=c1[nH]cnc2oc(-c3ccccc3)c(-c3ccccc3)c12
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Name
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Type
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product
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Smiles
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Clc1ncnc2oc(-c3ccccc3)c(-c3ccccc3)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |